N-(5-iodopyridin-2-yl)-3-methoxybenzamide
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Overview
Description
N-(5-iodopyridin-2-yl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a pyridine ring substituted with an iodine atom at the 5-position and a methoxy group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodopyridin-2-yl)-3-methoxybenzamide typically involves the coupling of 5-iodo-2-aminopyridine with 3-methoxybenzoic acid or its derivatives. One common method is the use of a condensation reaction facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by employing continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-iodopyridin-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with phenylboronic acid would yield a biphenyl derivative .
Scientific Research Applications
N-(5-iodopyridin-2-yl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Material Science: It may be utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The iodine and methoxy groups play crucial roles in binding affinity and specificity. The compound may inhibit or activate specific pathways by forming stable complexes with its targets, thereby modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the iodine and methoxy substituents, resulting in different chemical reactivity and biological activity.
N-(5-bromopyridin-2-yl)-3-methoxybenzamide: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and interaction with biological targets.
Uniqueness
N-(5-iodopyridin-2-yl)-3-methoxybenzamide is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions, enhancing its binding affinity and specificity in biological systems. The methoxy group also contributes to its electronic properties, making it distinct from other benzamide derivatives .
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c1-18-11-4-2-3-9(7-11)13(17)16-12-6-5-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGZWKHFJWFLND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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